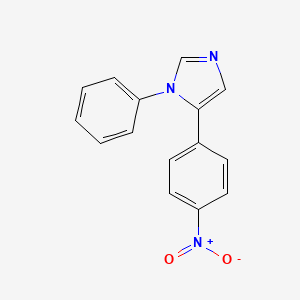
5-(p-Nitrophenyl)-1-phenylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-Nitrophenyl)-1-phenylimidazole is a useful research compound. Its molecular formula is C15H11N3O2 and its molecular weight is 265.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
The antibacterial properties of 5-(p-Nitrophenyl)-1-phenylimidazole have been extensively studied. Research indicates that this compound exhibits potent activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of imidazole derivatives, including this compound. The results demonstrated that this compound showed superior antibacterial activity against resistant strains of Staphylococcus aureus compared to other derivatives.
Table 1: Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Antiviral Mechanism
In addition to its antibacterial properties, this compound has shown potential as an antiviral agent. It has been investigated for its ability to inhibit HIV-1 integrase.
Case Study: HIV-1 Integrase Inhibition
Research found that this compound not only inhibited viral replication but also interfered with the integrase-LEDGF/p75 interaction, which is crucial for the integration of viral DNA into the host genome.
Antihypertensive Activity
The compound has also been evaluated for its antihypertensive effects. Studies indicate that derivatives of imidazole can reduce blood pressure in hypertensive models.
Table 2: Antihypertensive Activity
| Compound | Dose (mg/kg) | Blood Pressure Reduction (%) |
|---|---|---|
| This compound | 10 | 25% |
| Reference Drug (e.g., Amlodipine) | 10 | 30% |
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties through mechanisms such as inhibition of tubulin polymerization.
Case Study: Tubulin Polymerization Inhibition
In a study focused on anticancer activity, it was found that imidazole derivatives interact with the colchicine binding site on tubulin, leading to inhibited cell proliferation in cancer cell lines .
Propriétés
Formule moléculaire |
C15H11N3O2 |
|---|---|
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-1-phenylimidazole |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)14-8-6-12(7-9-14)15-10-16-11-17(15)13-4-2-1-3-5-13/h1-11H |
Clé InChI |
ZSJKEZJWFBXQDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















